molecular formula C8H12O4 B12462253 Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate CAS No. 89966-29-0

Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate

Cat. No.: B12462253
CAS No.: 89966-29-0
M. Wt: 172.18 g/mol
InChI Key: AHYMMFWVTUBKDH-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate is an organic compound with a unique structure that includes multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows for diverse chemical transformations, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate can be synthesized through several methods. One common approach involves the Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) with diethyl oxalate in the presence of sodium methanolate. This reaction produces 5,5-dimethyl-2,4-dioxohexanoic acid, which can then be further reacted with (diphenylmethylene)hydrazine to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key to industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes. For example, its interaction with enzymes can modulate their activity, leading to changes in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-methyl-2,4-dioxohexanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

    2-Hydroxy-5-methylbenzoic acid: Contains a similar hydroxyl and methyl group but differs in the overall structure.

Uniqueness

Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate is unique due to its combination of functional groups, which provide it with a wide range of reactivity and potential applications. Its ability to undergo diverse chemical transformations makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

89966-29-0

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate

InChI

InChI=1S/C8H12O4/c1-5(2)6(9)4-7(10)8(11)12-3/h4-5,10H,1-3H3

InChI Key

AHYMMFWVTUBKDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C=C(C(=O)OC)O

Origin of Product

United States

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